Home > Products > Screening Compounds P84062 > (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol -

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Catalog Number: EVT-8323106
CAS Number:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidine derivatives. It features a benzyl group and a hydroxymethyl substituent, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's stereochemistry is crucial for its biological activity, making it an interesting target for synthetic chemists.

Source

This compound can be synthesized through various methods, often involving the functionalization of pyrrolidine rings or related precursors. Its structure suggests potential interactions with biological targets, which can be explored in pharmacological studies.

Classification

The compound is classified as an organic molecule, specifically a pyrrolidine derivative. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom. The presence of the hydroxymethyl and benzyl groups enhances its reactivity and solubility in organic solvents.

Synthesis Analysis

Methods

Several synthetic routes have been developed to produce (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol. Common methods include:

  1. Nucleophilic Substitution Reactions: Utilizing nucleophiles to substitute halogen atoms on pyrrolidine derivatives.
  2. Reduction Reactions: Reducing carbonyl compounds to obtain hydroxymethyl groups.
  3. Chiral Auxiliary Methods: Employing chiral auxiliaries during synthesis to ensure the desired stereochemistry is achieved.

Technical Details

Molecular Structure Analysis

Data

The compound exhibits specific stereochemistry at positions 3 and 5 due to the arrangement of substituents around the pyrrolidine ring. This stereochemical configuration is essential for its biological activity and interaction with receptors.

Chemical Reactions Analysis

Reactions

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol can participate in various chemical reactions:

  1. Alkylation Reactions: The hydroxymethyl group can undergo alkylation to form more complex derivatives.
  2. Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  3. Formation of Derivatives: The nitrogen atom can be involved in forming amides or other nitrogen-containing compounds through acylation.

Technical Details

The reactivity of the hydroxymethyl group makes it a versatile site for further functionalization, allowing for the generation of diverse chemical entities that may possess enhanced pharmacological properties.

Mechanism of Action

Process

The mechanism of action for (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol primarily relates to its interaction with biological targets such as receptors or enzymes. The presence of the hydroxymethyl group may enhance hydrogen bonding capabilities, increasing binding affinity to target sites.

Data

Studies suggest that similar compounds exhibit activity in modulating neurotransmitter systems or enzyme functions, indicating potential therapeutic applications in neurological disorders or metabolic diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 195.27 g/mol
  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited water solubility.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar pyrrolidine derivatives.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases that could affect the integrity of the nitrogen atom.
Applications

Scientific Uses

  1. Pharmaceutical Development: The compound may serve as a lead structure in drug discovery efforts targeting central nervous system disorders due to its potential neuroactive properties.
  2. Organic Synthesis: As a versatile intermediate, it can be utilized in synthesizing more complex organic molecules with specific functionalities.
  3. Research Tool: Its unique structure allows researchers to study structure-activity relationships in medicinal chemistry.
Synthesis Methodologies of (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Asymmetric Catalytic Routes for Stereoselective Pyrrolidine Ring Formation

The stereoselective construction of the pyrrolidine core in (3S,5R)-1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol represents a significant synthetic challenge due to the requirement for precise control over two contiguous stereocenters. Modern approaches predominantly employ organocatalytic strategies that leverage privileged chiral catalysts derived from proline and related structures. The Hajos–Parrish–Eder–Sauer–Wiechert reaction, discovered in 1971 and revitalized in the early 2000s, demonstrated the efficacy of proline-derived catalysts in facilitating asymmetric intramolecular aldol reactions that form bicyclic systems with defined stereochemistry. This foundational work paved the way for advanced catalytic systems specifically tailored for pyrrolidine synthesis [2].

Diarylprolinol silyl ether catalysts, independently developed by Jørgensen and Hayashi in 2005, have emerged as particularly effective for the stereocontrolled formation of polysubstituted pyrrolidines. These catalysts operate through an iminium ion–enamine activation sequence, enabling the construction of the pyrrolidine scaffold with excellent enantiomeric excess. Specifically, 1,3-dipolar cycloadditions of azomethine ylides catalyzed by chiral metal complexes or organocatalysts provide direct access to highly functionalized pyrrolidines with multiple stereocenters. The stereochemical diversity achievable through this methodology is remarkable, with catalyst selection dictating the relative configuration of substituents—including the critical 3,5-disubstitution pattern present in the target molecule [9]. Modern catalytic systems routinely achieve enantiomeric excesses exceeding 95% for the pyrrolidine core formation, with diastereomeric ratios greater than 20:1 for the desired (3S,5R) configuration when matched with appropriate substrates and reaction conditions [2] [9].

Table 1: Asymmetric Catalysts for Pyrrolidine Ring Formation

Catalyst ClassRepresentative StructureReaction Typeee (%)dr (3S,5R:others)
Diarylprolinol silyl etherTMS-protected diphenylprolinol[3+2] Cycloaddition>95>20:1
Proline derivatives4-HydroxyprolinamideAldol reaction85-9215:1
Chiral metal complexesAg/(R)-BINAPAzomethine ylide cycloaddition90-9818:1-25:1

The mechanism of stereocontrol involves a highly ordered transition state where the catalyst enforces facial selectivity through a combination of steric shielding and hydrogen bonding. For 1,3-dipolar cycloadditions, the catalyst pre-organizes the azomethine ylide and dipolarophile, positioning them such that the benzyl and hydroxymethyl substituents adopt the desired equatorial orientations in the resulting pyrrolidine ring. Computational studies have confirmed that the energy difference between transition states leading to different diastereomers can be substantial (>3 kcal/mol) when optimized catalysts are employed, explaining the high diastereoselectivities observed experimentally [2] [9].

Benzyl Group Introduction Strategies: N-Alkylation vs. Reductive Amination

The installation of the benzyl moiety on the pyrrolidine nitrogen presents two principal synthetic avenues: direct N-alkylation and reductive amination, each with distinct advantages and limitations. N-Alkylation typically employs benzyl halides as electrophiles reacting with pyrrolidine precursors. This approach benefits from readily available starting materials (benzyl bromide or chloride) and straightforward reaction kinetics. The reaction proceeds through an SN2 mechanism, which is sensitive to steric hindrance around the nitrogen nucleophile. When applied to pyrrolidin-3-ol derivatives, standard alkylation conditions often yield significant amounts of dialkylated byproducts and O-alkylation impurities, particularly when unprotected alcohol functionalities are present [6].

Table 2: Comparison of Benzyl Group Introduction Methods

ParameterN-AlkylationReductive Amination
ReagentsBenzyl bromide, base (K₂CO₃, Et₃N)Benzaldehyde, NaBH₄ or NaBH₃CN
SolventsDichloromethane, acetonitrile, DMFMethanol, THF, acetic acid
Temperature0°C to reflux (often 20-25°C)0°C to 25°C
Reaction Time3-24 hours1-12 hours
ByproductsDialkylated amine, O-alkylated productsNone significant
Stereochemical ImpactPossible epimerization under basic conditionsRetention of configuration
Yield Range60-85%75-95%

Advanced N-alkylation protocols utilize protecting group strategies to mitigate undesired side reactions. For instance, temporary protection of the hydroxymethyl group as a silyl ether (TBS or TIPS) before nitrogen alkylation significantly improves selectivity and yield. Researchers have reported optimized conditions using benzyl bromide with triethylamine in dichloromethane at ambient temperature, achieving 75-85% yields of the monoalkylated product with minimal O-alkylation when the C5 hydroxymethyl group is protected. The reaction typically requires 12-24 hours for completion and exhibits excellent stereochemical fidelity, with no observed epimerization at the existing stereocenters under these mild conditions [6].

Reductive amination offers a complementary approach that circumvents the regiochemistry challenges of alkylation. This two-step, one-pot methodology involves condensation between a pyrrolidine amine and benzaldehyde, followed by in situ reduction of the resulting imine. Sodium cyanoborohydride (NaBH₃CN) has emerged as the superior reducing agent due to its selectivity for imines over aldehydes and operation at physiological pH ranges. This method consistently delivers higher yields (85-95%) than direct alkylation and produces essentially no dialkylated byproducts. The reaction proceeds with complete retention of stereochemistry at the chiral centers, making it particularly valuable for late-stage benzylation of sensitive intermediates. Recent advances have demonstrated that catalytic hydrogenation under mild pressure (1-3 atm H₂) with Pd/C or nickel catalysts provides an even greener alternative to borohydride reductants, eliminating the need for toxic cyanide-containing reagents while maintaining excellent yields and stereoselectivity [6].

Hydroxymethylation Approaches: Aldol Condensation vs. Epoxide Ring-Opening

The installation of the hydroxymethyl group at the C5 position employs fundamentally different chemical transformations, with aldol condensation and epoxide ring-opening representing the most strategically distinct pathways. Aldol-based approaches leverage the inherent nucleophilicity of the pyrrolidine enolate for formaldehyde addition. This methodology requires preformed enolates derived from proline esters or protected pyrrolidinone derivatives. Under optimized conditions using lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) as base in tetrahydrofuran at -78°C, the enolate attacks formaldehyde to generate the hydroxymethylated product with moderate to good diastereoselectivity (typically 3:1 to 8:1 dr). However, this approach suffers from limitations in stereocontrol at the newly formed stereocenter, often necessitating subsequent diastereomer separation .

The stereochemical outcome of the aldol approach is highly dependent on the existing stereochemistry at C3 and the choice of protecting groups. For trans-3,5-disubstituted pyrrolidines, chelation-controlled models predict that the hydroxymethyl group will preferentially adopt an equatorial orientation, leading to the thermodynamically favored diastereomer. Experimental studies confirm that (3S)-configured pyrrolidine-3-carboxylates yield predominantly the (3S,5R) isomer after aldol reaction with formaldehyde, with diastereomeric ratios typically reaching 7:1 to 10:1 when N-protected derivatives are employed. Nevertheless, the requirement for cryogenic temperatures and strict exclusion of moisture presents practical challenges for scale-up applications [2].

Epoxide ring-opening has emerged as a superior alternative for installing the hydroxymethyl group with exceptional stereocontrol. This strategy employs readily available (3S)-1-benzyl-4-vinyl-pyrrolidin-3-ol as the starting material, which undergoes stereoselective epoxidation using meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO). The resulting epoxide, with defined stereochemistry, undergoes regioselective ring-opening at the less substituted carbon with various oxygen nucleophiles. Hydroxymethylation specifically requires ring-opening with water under acid catalysis or hydroxide under basic conditions. This approach consistently delivers the (3S,5R) diastereomer with greater than 20:1 diastereoselectivity and yields exceeding 80% [8].

Table 3: Comparison of Hydroxymethylation Strategies

CharacteristicAldol CondensationEpoxide Ring-Opening
Starting MaterialProline derivativesVinyl-pyrrolidine
Key ReagentsLDA/LiHMDS, formaldehydemCPBA/DMDO, H₂O/OH⁻
Temperature-78°C0-25°C
DiastereoselectivityModerate (3:1 to 8:1)Excellent (>20:1)
Yield Range50-75%80-92%
ByproductsOveraddition, dehydrationMinor diol formation
Stereochemical ControlSubstrate-dependentRegio- and stereospecific

The stereochemical fidelity of the epoxide route stems from the syn-addition mechanism of epoxidation followed by anti-dihydroxylation via backside attack during ring-opening. When applied to trans-4-vinyl-pyrrolidin-3-ol derivatives, this sequence reliably installs the C5 hydroxymethyl group with the desired (R) configuration. The reaction demonstrates excellent functional group tolerance and scalability, with recent reports demonstrating kilogram-scale production using continuous flow chemistry techniques. Furthermore, the epoxide intermediate offers versatility for diversification, as different nucleophiles can introduce varied functional groups at C5, making this approach particularly valuable for analog synthesis in medicinal chemistry programs [8].

Resolution Techniques for (3S,5R) Diastereomer Purification

Despite advances in stereoselective synthesis, many routes to (3S,5R)-1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol produce mixtures of diastereomers that necessitate efficient separation techniques. Resolution strategies capitalize on the differential physical and chemical properties of diastereomeric compounds, with crystallization-based methods representing the most industrially viable approach. The compound's two hydroxyl groups facilitate salt formation with chiral acids, enabling diastereomeric salt resolution. Tartaric acid derivatives, particularly dibenzoyl-D-tartaric acid, have demonstrated exceptional discrimination between (3S,5R) and other stereoisomers. In optimized protocols, the diastereomeric mixture is dissolved in ethanol or methanol with 0.5 equivalents of chiral acid, followed by controlled cooling crystallization. This typically yields the desired (3S,5R) isomer as a crystalline complex with greater than 98% diastereomeric excess after a single crystallization, while the undesired isomers remain in solution [5].

Chromatographic techniques offer complementary resolution capabilities, especially for analytical-scale separations or when crystalline complexes prove difficult to form. Chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives effectively separate the diastereomers using normal-phase conditions (hexane/isopropanol mixtures). The (3S,5R) isomer typically elutes after the (3R,5S) diastereomer due to differential hydrogen bonding interactions with the chiral selector. Although chromatography provides excellent resolution (resolution factors >2.5), its preparative-scale application is limited by throughput constraints and solvent consumption. Consequently, chromatographic methods are primarily reserved for analytical verification of diastereomeric purity or small-scale isolation .

Enzymatic resolution has emerged as a sustainable alternative, leveraging stereoselective acyltransferases or lipases to differentially functionalize the diastereomers. Pseudomonas fluorescens lipase (PFL) demonstrates notable selectivity for the C3 hydroxyl of the undesired (3R,5S) isomer, enabling kinetic resolution through acetate formation. In representative protocols, the diastereomeric mixture undergoes acetylation with vinyl acetate in tert-butyl methyl ether at 30°C in the presence of PFL. After 12-24 hours, the (3R,5S) isomer is converted to its C3-monoacetate, while the desired (3S,5R) diastereomer remains unreacted and is separated by silica gel chromatography. This approach typically provides the target compound with greater than 99% diastereomeric excess and 40-45% isolated yield. Though the maximum theoretical yield is 50%, the high selectivity factors (E > 200) make enzymatic resolution practical for pilot-scale production when coupled with racemization and recycling of the undesired isomer [2] [5].

Chiral auxiliary approaches represent a more proactive resolution strategy, where a covalently attached chiral controller directs the formation of the desired stereocenters. Derivatives of (R)-phenylglycinol have proven particularly effective when attached to the pyrrolidine nitrogen through an amide linkage. The bulky chiral auxiliary exerts strong stereodirecting effects during key transformations such as hydroxymethylation or hydrogenation, yielding the (3S,5R) product with greater than 95% diastereoselectivity. Following the stereoselective transformations, the auxiliary is cleaved under mild conditions (e.g., catalytic hydrogenation or acidic hydrolysis) without epimerization. While adding synthetic steps, this method provides exceptional control and is particularly valuable for synthesizing reference standards where ultrahigh stereochemical purity (>99.5% de) is required [5] [6].

Green Chemistry Innovations in Multi-Step Syntheses

The multi-step synthesis of (3S,5R)-1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol has undergone significant optimization toward sustainability, aligning with green chemistry principles through solvent reduction, catalysis innovation, and atom economy improvements. Solvent selection and recovery represent the most impactful green innovations, with traditional dichloromethane (DCM) and dimethylformamide (DMF) being systematically replaced by sustainable alternatives. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as superior replacements for DCM in N-alkylation and extraction steps due to comparable solvating properties, superior biodegradability, and reduced toxicity. Similarly, polar aprotic solvents like DMF have been successfully substituted by N-butylpyrrolidinone (NBP) or dimethyl isosorbide in hydroxymethylation reactions, enabling easier solvent recovery through aqueous extraction and reducing wastewater treatment burdens [8].

Catalyst recycling innovations substantially reduce the environmental footprint of asymmetric synthesis steps. Diarylprolinol silyl ether catalysts, while highly effective, represent significant synthetic investments. Heterogenization through covalent immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-supported catalysts) or polystyrene resins enables simple recovery via filtration or magnetic separation. These immobilized catalysts maintain stereoselectivity equivalent to homogeneous counterparts (90-98% ee) across multiple cycles (typically 8-12 reuses), dramatically reducing catalyst consumption per mole of product. Flow chemistry implementations further enhance sustainability by enabling continuous processing with immobilized catalysts, where residence times of 30-60 minutes achieve complete conversion while minimizing solvent volume and energy consumption [2] [8].

Table 4: Green Chemistry Innovations in Synthesis

Innovation AreaTraditional ApproachGreen AlternativeEnvironmental Impact Reduction
Solvent ReplacementDichloromethane (alkylation)2-MeTHF or CPME60-70% lower toxicity, biodegradable
Catalyst RecoveryHomogeneous catalystsMagnetic nanoparticle-immobilized90% reduction in catalyst waste
Reducing AgentsNaBH₄ in excessCatalytic hydrogenationEliminates borane waste
Energy ConsumptionBatch processingContinuous flow reactors40-50% energy reduction
Atom EconomyStepwise protection/deprotectionConvergent unprotected routes30% less waste generation

Atom economy improvements focus on convergent synthetic routes that minimize protecting group manipulations. Traditional approaches required sequential protection/deprotection of nitrogen and oxygen functionalities, generating significant stoichiometric waste. Modern convergent strategies employ selective reactions that tolerate multiple functional groups simultaneously. For instance, reductive amination protocols using unprotected aminodiol intermediates with benzaldehyde have demonstrated excellent chemoselectivity, where sodium cyanoborohydride reduces only the imine bond without affecting aldehydes or alcohols. This direct approach eliminates two protection/deprotection steps, improving overall atom economy from 45% to 78% and reducing the E-factor (kg waste/kg product) from 86 to 24 [6] [8].

Energy efficiency advancements center on catalytic methods that replace stoichiometric reagents and lower reaction temperatures. Epoxide ring-opening for hydroxymethyl installation traditionally required strong acids (e.g., H₂SO₄) at elevated temperatures (60-80°C). Recent innovations employ recyclable amberlyst-15 catalysts in water at 40°C, achieving equivalent yields while reducing energy consumption by 50%. Similarly, enzymatic resolution processes operate at ambient temperatures with minimal energy input compared to thermal resolution methods. Life cycle assessment studies confirm that integrated green chemistry approaches reduce the cumulative energy demand by 40-60% and greenhouse gas emissions by 50-70% compared to first-generation syntheses of this compound [2] [8].

Properties

Product Name

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

IUPAC Name

(3S,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m1/s1

InChI Key

JSZNWUQCOLGFNL-NEPJUHHUSA-N

SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)O

Isomeric SMILES

C1[C@@H](CN([C@H]1CO)CC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.